4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-5-19-21(6-11)9-12-7-20(8-12)15-13-3-2-4-16-14(13)17-10-18-15/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPIRWDDHNJFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Assembly
The synthesis begins with the construction of the pyrido[2,3-d]pyrimidine moiety, a critical pharmacophore. A common approach involves cyclocondensation of 4-aminopyridine derivatives with β-keto esters or nitriles under acidic conditions. For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine serves as a precursor, undergoing nucleophilic substitution with azetidine intermediates. The azetidine ring is typically introduced via ring-opening of epoxides or via Suzuki-Miyaura cross-coupling to attach boronate esters to the pyrimidine core.
Functionalization of the Azetidine Ring
The azetidine component is functionalized at the 3-position with a methylene linker to enable conjugation with the pyrazole ring. This is achieved through alkylation reactions using propargyl bromide or chloromethyl pyrazole derivatives in the presence of bases such as potassium carbonate. For example, treatment of 1-(pyrido[2,3-d]pyrimidin-4-yl)azetidin-3-ol with methyl triflate yields the corresponding methyl ether, which is further brominated for subsequent coupling.
Pyrazole Ring Installation
The final step involves introducing the 4-methyl-1H-pyrazole group. This is frequently accomplished via palladium-catalyzed cross-coupling reactions. A representative protocol uses 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronic ester) in a Suzuki-Miyaura coupling with a brominated azetidine-pyrido[2,3-d]pyrimidine intermediate. Typical conditions include PdCl2(dppf) as the catalyst, potassium carbonate as the base, and a 1,4-dioxane/water solvent system at 100–120°C.
Key Intermediates and Their Synthesis
Pyrido[2,3-d]Pyrimidine-Azetidine Intermediate
The intermediate 1-(pyrido[2,3-d]pyrimidin-4-yl)azetidine-3-carbaldehyde is synthesized in two steps:
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Azetidine Protection : Azetidine-3-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
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Nucleophilic Substitution : The Boc-protected azetidine reacts with 4-chloropyrido[2,3-d]pyrimidine in dimethylformamide (DMF) at 80°C, followed by deprotection with trifluoroacetic acid.
Methylpyrazole Boronic Ester
The boronic ester required for cross-coupling is prepared via borylation of 4-methyl-1H-pyrazole using bis(pinacolato)diboron in the presence of [Ir(COD)OMe]2 catalyst. This reaction proceeds at 80°C in tetrahydrofuran (THF), achieving yields of 68–72%.
Reaction Optimization and Catalytic Systems
Palladium Catalysts
The choice of palladium catalyst significantly impacts coupling efficiency. Comparative studies indicate that PdCl2(dppf) provides higher yields (75–80%) than Pd(PPh3)4 (50–55%) due to enhanced stability under microwave irradiation. For example, coupling the azetidine intermediate with the pyrazole boronic ester using PdCl2(dppf) at 120°C for 1 hour achieves 78% yield.
Solvent and Base Effects
Optimal solvent systems include 1,4-dioxane/water (4:1), which facilitates phase transfer and improves reagent solubility. The use of potassium carbonate as a base minimizes side reactions compared to stronger bases like sodium hydride.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography on silica gel with ethyl acetate/petroleum ether gradients (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves regioisomeric impurities.
Spectroscopic Confirmation
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1H NMR : Key signals include the pyrazole methyl group (δ 2.09 ppm, singlet) and azetidine methylene protons (δ 3.51–3.57 ppm, multiplet).
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Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 282.35 [M+H]+.
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura method is preferred for large-scale synthesis due to its robustness, whereas direct alkylation offers a metal-free alternative for niche applications.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation of the pyrido[2,3-d]pyrimidine nitrogen is minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).
Low Solubility
The final compound’s poor solubility in aqueous media is addressed by introducing hydrophilic groups during azetidine functionalization, such as sulfonyl or cyanomethyl substituents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrido[2,3-d]pyrimidine rings .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. The development of irreversible covalent inhibitors targeting FGFRs has shown promising results in preclinical models, suggesting potential therapeutic avenues for oncology applications .
Neurological Disorders
Another area of interest is the application of this compound in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. The pyrimidine moiety present in the structure may interact with receptors involved in neurodegenerative diseases, offering a potential pathway for drug development targeting conditions such as Alzheimer's disease.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory diseases. Research into related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and pathways, indicating that further exploration of this compound could yield significant findings in the realm of immunology and inflammation management.
Case Study 1: FGFR Inhibition
A study published by the American Chemical Society detailed the synthesis and evaluation of FGFR inhibitors, including compounds structurally related to this compound. The study found that these inhibitors exhibited high selectivity and potency against FGFRs, leading to reduced tumor growth in xenograft models .
Case Study 2: Neuroprotective Effects
In another research effort focused on neuroprotection, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that certain modifications enhanced their protective effects, suggesting a viable strategy for developing neuroprotective agents based on this scaffold.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling and regulation. By binding to the active site of these kinases, 4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole can disrupt the phosphorylation processes essential for cell proliferation and survival. This mechanism makes it a promising candidate for targeted cancer therapies .
Comparison with Similar Compounds
Baricitinib (1-(Ethylsulfonyl)-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl Acetonitrile)
Structural Differences :
- Core Heterocycle : Baricitinib uses a pyrrolo[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine. The pyrrolo system has a five-membered ring fused to pyrimidine, reducing aromaticity compared to the six-membered pyrido system.
- Substituents : Baricitinib includes an ethylsulfonyl group and acetonitrile on the azetidine ring, while the target compound has a simpler methyl group on the pyrazole.
Functional Implications :
- Baricitinib’s ethylsulfonyl group improves solubility and pharmacokinetics, whereas the methyl group in the target compound may prioritize steric effects over solubility .
| Parameter | Target Compound | Baricitinib |
|---|---|---|
| Molecular Formula | Not explicitly reported | C₁₆H₁₇N₇O₂S |
| Molecular Weight | ~370–400 (estimated) | 371.42 g/mol |
| Core Heterocycle | Pyrido[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Key Substituents | 4-Methylpyrazole | Ethylsulfonyl, acetonitrile |
Pyrido[3,4-d]Pyrimidin-4(3H)-one Derivatives (e.g., Compound 41b)
Structural Differences :
- Compound 41b (8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one) features a pyrido[3,4-d]pyrimidinone core with a pyrazole substituent. The lactam (pyrimidinone) group introduces hydrogen-bonding capacity absent in the target compound .
Functional Implications :
- The lactam group in 41b may enhance interactions with polar residues in enzyme active sites.
Baricitinib Impurities (BCD and BHM)
Structural Differences :
- BCD Impurity : A dimeric structure with bipyrrolo[2,3-d]pyrimidine and ethylsulfonyl groups.
- BHM Impurity : Contains a hydroxymethyl-pyrrolo[2,3-d]pyrimidine group.
Functional Implications :
LIMK Inhibitors (SR10847, SR10854, SR10905)
Structural Differences :
- These compounds feature urea linkers and chlorophenyl/methoxyphenyl groups instead of azetidine-pyrazole systems.
Functional Implications :
- The urea moiety enhances hydrogen bonding but may reduce cell permeability. The target compound’s azetidine-pyrazole system balances rigidity and lipophilicity .
Research Findings and Pharmacological Considerations
- Synthetic Feasibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling for pyrido-pyrimidine assembly and azetidine functionalization, similar to baricitinib’s route .
- Biological Activity : Pyrido-pyrimidine derivatives often exhibit kinase inhibitory activity. For example, LIMK inhibitors with pyrrolo-pyrimidine cores show IC₅₀ values of 15–27 nM . The target compound’s pyrido system may improve potency but requires empirical validation.
- Stability : Azetidine rings are prone to ring-opening under acidic conditions, as seen in baricitinib impurities. The methyl group on pyrazole may mitigate this by reducing steric strain .
Biological Activity
The compound 4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.37 g/mol. The structural features include a pyrazole ring, a pyrido-pyrimidine moiety, and an azetidine group, which contribute to its biological properties.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 4-methyl-1H-pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for some related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs such as celecoxib .
Table 1: Comparison of COX Inhibition Potency
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It is suggested that similar pyrazole derivatives can act as inhibitors of protein kinases involved in cancer progression. For example, compounds with similar structures have been identified as effective against Janus Kinase 3 (JAK3), which plays a role in various malignancies .
In vitro studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line Tested | IC50 (μmol) | Reference |
|---|---|---|---|
| Pyrazolo Derivative | A549 (Lung Cancer) | 0.05 | |
| JAK3 Inhibitor | HT29 (Colon Cancer) | 0.03 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring and the attached heterocycles can significantly influence their potency and selectivity for target enzymes.
- Position of Substituents : Variations in substituent groups at the 1 or 4 positions of the pyrazole ring have shown to enhance COX inhibition.
- Heterocyclic Linkage : The inclusion of pyridine and pyrimidine rings increases binding affinity to target proteins involved in inflammation and cancer.
Case Studies
A notable study demonstrated the efficacy of a series of pyrazole derivatives in controlling inflammation in animal models through both oral and intraperitoneal administration. These compounds exhibited reduced paw edema and inflammatory markers compared to control groups treated with standard anti-inflammatory drugs .
Another clinical trial focused on evaluating the safety and efficacy of a related compound in patients with rheumatoid arthritis showed promising results with significant reductions in disease activity scores .
Q & A
Synthesis and Optimization
Basic : What are the key intermediates and reaction steps for synthesizing this compound? The synthesis typically involves multi-step protocols, such as coupling pyrido[2,3-d]pyrimidine derivatives with azetidine intermediates. For example, outlines a method for pyrido[4,3-d]pyrimidine derivatives using nucleophilic substitution and palladium-catalyzed cross-coupling. Key intermediates include halogenated pyridopyrimidines and functionalized azetidines, with purification via silica gel chromatography under gradients of ethyl acetate/petroleum ether .
Advanced : How can reaction conditions be optimized to improve yield and purity? Optimization may involve adjusting solvent systems (e.g., 1,4-dioxane for high-temperature reactions), nitrogen atmosphere for sensitive intermediates, and stoichiometric ratios of reagents like DIPEA (N,N-diisopropylethylamine) to enhance nucleophilic substitution efficiency. reports yields up to 85% by controlling reaction time (e.g., 12 hours at 100°C) and using stepwise purification .
Structural Characterization
Basic : Which spectroscopic techniques are critical for confirming the compound’s structure? Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, and validate baricitinib analogs using molecular weight (371.42 g/mol) and empirical formula (C₁₆H₁₇N₇O₂S) as benchmarks .
Advanced : How can X-ray crystallography resolve stereochemical ambiguities in the azetidine ring? Co-crystallization with target proteins (e.g., JAK2 kinase in ) or small-molecule analogs can elucidate 3D conformation. The JAK2-bound structure in (PDB: 7REE) demonstrates the use of high-resolution crystallography (2.0–2.5 Å) to confirm binding modes and stereochemistry .
Biological Target Identification
Basic : What signaling pathways or enzymes are likely targeted by this compound? Based on structural analogs like baricitinib (), the compound may inhibit Janus kinases (JAKs) or other kinases due to its pyridopyrimidine core, which mimics ATP-binding motifs .
Advanced : How to design competitive binding assays to validate kinase inhibition? Use recombinant kinase domains (e.g., JAK1/JAK2) in fluorescence polarization or radiometric assays. employed isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for JAK2 inhibitors .
Structure-Activity Relationship (SAR)
Basic : Which substituents are critical for biological activity? The pyrido[2,3-d]pyrimidine core and azetidine methyl group are essential for target engagement. Modifications to the pyrazole or azetidine rings (e.g., sulfonyl groups in ) can alter potency .
Advanced : How do substituent variations impact selectivity across kinase families? Systematic substitution at the pyrazole C4 position (e.g., halogenation or alkylation) and azetidine sulfonylation ( ) can reduce off-target effects. Computational docking (e.g., AutoDock Vina) paired with kinase profiling (e.g., KinomeScan) is recommended .
Handling Data Contradictions
Basic : How to address discrepancies between in vitro and in vivo activity data? Re-evaluate pharmacokinetic parameters like solubility (logP) and metabolic stability. highlights baricitinib’s improved efficacy in clinical trials (vs. in vitro) due to immunomodulatory synergies .
Advanced : What statistical methods resolve conflicting IC₅₀ values across studies? Meta-analysis with standardized assay conditions (e.g., ATP concentration, enzyme source) and multivariate regression to account for variables like cell permeability (e.g., Caco-2 assays) .
Pharmacokinetic Profiling
Basic : What in vitro assays predict oral bioavailability? Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation). ’s MSDS data can inform storage conditions to prevent degradation .
Advanced : How to model in vivo PK/PD using preclinical data? Compartmental modeling with tools like Phoenix WinNonlin, incorporating parameters from rodent studies (e.g., t₁/₂, Vd) and human dose extrapolation .
Stability and Degradation
Basic : What storage conditions prevent compound degradation? Store at -20°C in anhydrous DMSO or under nitrogen, as per ’s handling guidelines for hygroscopic azetidine derivatives .
Advanced : How to identify degradation products under forced conditions? Perform accelerated stability studies (40°C/75% RH) with LC-MS/MS analysis. ’s silica gel purification steps can isolate degradation byproducts .
Crystallization Strategies
Advanced : How to co-crystallize the compound with target proteins for mechanistic insights? Optimize protein:ligand ratios (e.g., 1:5 molar excess) and use hanging-drop vapor diffusion with PEG-based crystallization buffers. ’s JAK2 co-crystal (7REE) employed 20% PEG 3350 and 0.2 M ammonium acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
